

GNF179's Disruption of the Plasmodium Intracellular Secretory Pathway: A Technical Guide

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Compound of Interest

Compound Name: GNF179 (Metabolite)

Cat. No.: B601503

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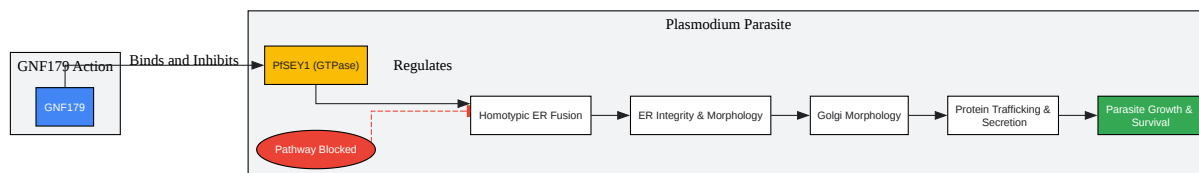
For Researchers, Scientists, and Drug Development Professionals

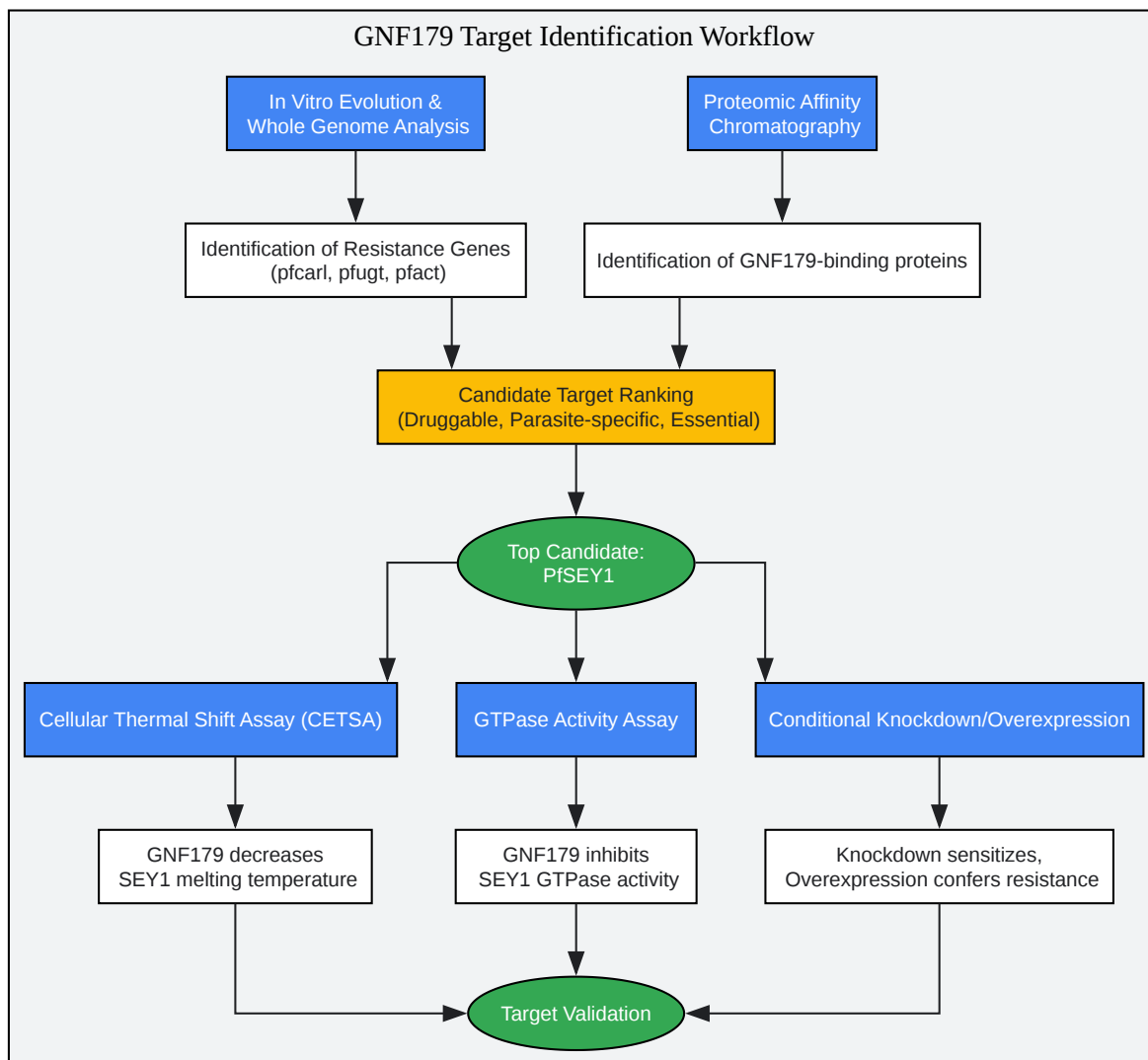
This technical guide provides an in-depth analysis of the mechanism of action of GNF179, an imidazolopiperazine analog, on the intracellular secretory pathway of Plasmodium species, the causative agents of malaria. GNF179, a close analog of the clinical candidate ganaplacide (KAF156), demonstrates potent antimalarial activity by targeting a critical component of the parasite's protein and membrane trafficking machinery, leading to significant disruptions in the endoplasmic reticulum (ER) and Golgi apparatus.^{[1][2][3][4][5]} This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes and experimental workflows.

Core Mechanism of Action: Targeting SEY1 to Induce Secretory Pathway Collapse

GNF179's primary mode of action involves the inhibition of the Plasmodium dynamin-like GTPase SEY1 (Synthetic Enhancement of YOP1). SEY1 is an essential protein in *P. falciparum* implicated in the homotypic fusion of ER membranes, a process vital for maintaining the structural integrity and function of this organelle. GNF179 binds to SEY1, inhibits its GTPase activity, and consequently disrupts the morphology and function of the ER and Golgi complex. This disruption of the secretory pathway leads to a blockage in protein trafficking and the establishment of new permeation pathways, ultimately resulting in parasite death.

Signaling Pathway and Mechanism of Action





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